molecular formula C12H18BrN3O2 B2812962 tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1352718-88-7

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2812962
CAS No.: 1352718-88-7
M. Wt: 316.199
InChI Key: GAZHEEFWONCMGH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.2 g/mol . This compound is characterized by the presence of a tert-butyl group, a brominated imidazole ring, and a pyrrolidine carboxylate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known as MFCD20924734, is a synthetic chemical compound that primarily targets protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The compound interacts with its protein kinase targets by modulating their activity . This results in changes to the activity of these proteins and can impact various cellular processes .

Biochemical Pathways

This could include pathways related to cell growth, apoptosis, and signal transduction . The downstream effects of these changes could be wide-ranging, given the central role of protein kinases in cellular function .

Pharmacokinetics

Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of MFCD20924734’s action would depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, apoptosis, or signaling processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MFCD20924734. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromo-1H-imidazole with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. One common method includes the use of solvents such as dichloromethane and reagents like sodium sulfate. The reaction mixture is often heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom in the imidazole ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHEEFWONCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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